![molecular formula C24H27N5 B2993468 4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896850-12-7](/img/structure/B2993468.png)
4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical with the empirical formula C23H36N2O2 . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which are purine analogues . These compounds have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions .
Molecular Structure Analysis
The molecular weight of this compound is 372.54 . The SMILES string representation isO=C (OC (C) (C)C)N (CC1)CCC1CN (CC2)CCC2CC3=CC=CC=C3 . This provides a detailed view of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . Its log P value, which indicates its solubility in water and oil, was calculated to be 5.31, which is greater than that of ibrutinib (clog P = 4.06) .Scientific Research Applications
COX-2 Selective Inhibitors
Research into pyrazolo[3,4-d]pyrimidine derivatives, closely related to the specified compound, has shown potential anti-inflammatory activity through COX-2 inhibition. Synthesis of these compounds, including various benzamido-pyrazolo[3,4-d]pyrimidin-4-ones, revealed a superior inhibitory profile against COX-2, suggesting a significant avenue for therapeutic development in anti-inflammatory drugs (Raffa et al., 2009).
Anticancer and Antibacterial Agents
Another study focused on synthesizing pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation, indicating insecticidal and antibacterial potential. This research emphasizes the broad utility of pyrazolo[1,5-a]pyrimidine derivatives in developing treatments for infectious diseases and pest control, showcasing their versatility beyond traditional pharmaceutical applications (Deohate & Palaspagar, 2020).
Antiproliferative Activity in Cancer Research
The synthesis of new thiazole/benzothiazole fused pyranopyrimidine derivatives through one-pot three-component reactions highlighted their antiproliferative activity against several cancer cell lines. This discovery opens new pathways for developing targeted cancer therapies, demonstrating the significant potential of pyrazolo[1,5-a]pyrimidine derivatives in oncology (Nagaraju et al., 2020).
Imaging Agents for Neuroinflammation
A specific study on N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrated its potential as a PET imaging agent for IRAK4 enzyme in neuroinflammation. This highlights the role of pyrazolo[1,5-a]pyrimidine derivatives in diagnostic imaging, offering insights into neuroinflammatory conditions (Wang et al., 2018).
Antimicrobial Agents
Novel pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed targeting Staphlococcus aureus DNA polymerase III. These compounds represent a new class of antimicrobials with promising activities against Gram-positive bacteria, underscoring the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in combating bacterial infections (Ali et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound acts as a CDK2 inhibitor . It binds to the active site of CDK2, preventing the binding of ATP, which is necessary for the kinase activity of CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting cell growth at low concentrations .
Safety and Hazards
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5/c1-16-13-17(2)25-23-22(16)24-26-18(3)14-21(29(24)27-23)28-11-9-20(10-12-28)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAIAMLGXWPDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCC(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


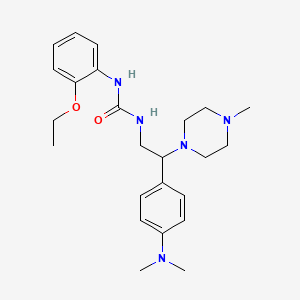

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)
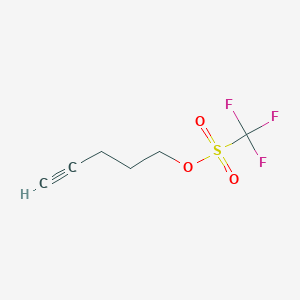
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)

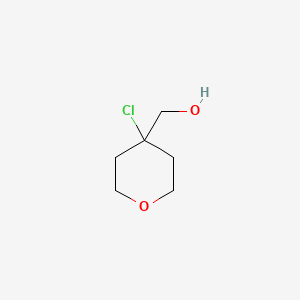
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)
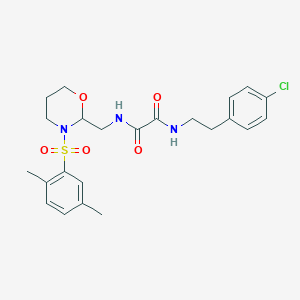
![4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2993405.png)
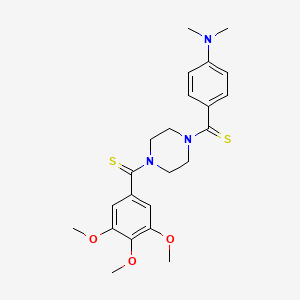
![Ethyl 4-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2993407.png)
